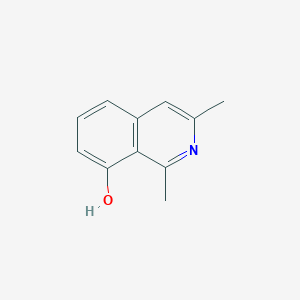
1,3-Dimethyl-8-isoquinolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-8-isoquinolinol is a member of isoquinolines.
Aplicaciones Científicas De Investigación
Chemical Structure and Synthesis
1,3-Dimethyl-8-isoquinolinol is characterized by a dimethyl substitution at the 1 and 3 positions and a hydroxyl group at the 8 position of the isoquinoline structure. The compound can be synthesized through various methods, including:
- Cyclization reactions involving appropriate precursors.
- Reduction processes that convert isoquinoline derivatives into their corresponding alcohols.
The choice of synthesis method can influence the yield and purity of the final product, which is crucial for its subsequent applications in research and medicine.
Biological Activities
This compound exhibits multiple biological activities, making it a compound of interest in various therapeutic areas:
- Antimicrobial Activity : Research indicates that isoquinoline derivatives can inhibit bacterial growth. Studies have shown that this compound has potential antibacterial effects against pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis .
- Anticancer Properties : This compound has demonstrated significant antiproliferative effects against various cancer cell lines. For instance, it has shown efficacy against camptothecin-resistant leukemia cells and has been evaluated for its ability to induce apoptosis in cancer cells . The compound's mechanism may involve interaction with specific cellular targets that regulate cell growth and survival.
Drug Development
This compound serves as a valuable scaffold for developing new pharmacological agents. Its structural features allow for modifications that can enhance biological activity or reduce toxicity. Researchers are exploring its derivatives through structure-activity relationship (SAR) studies to optimize their efficacy against specific diseases .
Case Studies
- Antibacterial Activity : In a study examining various isoquinoline derivatives, this compound was found to exhibit promising antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
- Anticancer Efficacy : A series of experiments demonstrated that derivatives of this compound significantly inhibited the proliferation of L5178y mouse lymphoma cells at low concentrations (ED50 = 0.4 µg/ml), highlighting its potential as an anticancer agent .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Isoquinoline | Basic structure without substitutions | Precursor for many alkaloids |
| 1-Methylisoquinoline | Methyl substitution at position 1 | Exhibits similar biological activity |
| Berberine | Quaternary ammonium structure | Notable for strong antimicrobial activity |
| 6-Methoxyisoquinoline | Methoxy group at position 6 | Known for enhanced solubility |
The unique dimethyl substitutions and hydroxyl group in this compound contribute to its distinct reactivity and biological profile compared to these related compounds .
Propiedades
Fórmula molecular |
C11H11NO |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
1,3-dimethylisoquinolin-8-ol |
InChI |
InChI=1S/C11H11NO/c1-7-6-9-4-3-5-10(13)11(9)8(2)12-7/h3-6,13H,1-2H3 |
Clave InChI |
VURVLXBBBLUBSZ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=N1)C)C(=CC=C2)O |
SMILES canónico |
CC1=CC2=C(C(=N1)C)C(=CC=C2)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















